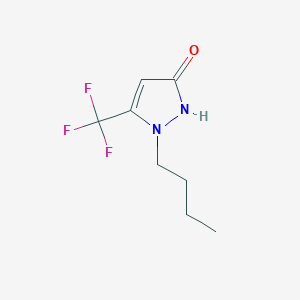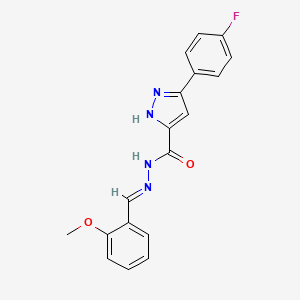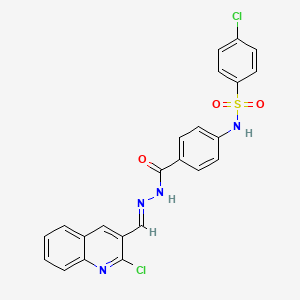![molecular formula C14H25FN2O2 B12047778 N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane is a synthetic organic compound with the empirical formula C14H25FN2O2 and a molecular weight of 272.36. This compound is characterized by its spirocyclic structure, which includes a fluorine atom and a tert-butoxycarbonyl (BOC) protecting group. It is primarily used in chemical research and pharmaceutical development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as tetrahydrofuran (THF).
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction. Common reagents for this step include fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Protection with BOC Group: The final step involves the protection of the nitrogen atoms with a tert-butoxycarbonyl (BOC) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often employed to remove the BOC group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The primary product is the free amine.
Oxidation and Reduction Reactions: Products depend on the specific oxidation or reduction pathway.
科学研究应用
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:
- N-t-BOC-2-Oxo-1,7-Diazaspiro[3.5]nonane
- N,N′-Di-t-BOC-3-(trifluoromethyl)-1,8-Diazaspiro[4.5]decane
- N-t-BOC-1,7-Diazaspiro[3.5]nonane p-toluenesulfonate
These compounds share similar structural features but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity.
属性
分子式 |
C14H25FN2O2 |
|---|---|
分子量 |
272.36 g/mol |
IUPAC 名称 |
tert-butyl 3-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-8-6-14(7-9-17)5-4-11(15)10-16-14/h11,16H,4-10H2,1-3H3 |
InChI 键 |
ZGAPQHZBYKKSMY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CN2)F)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid](/img/structure/B12047716.png)




![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12047737.png)
![4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B12047743.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B12047753.png)

![(5Z)-3-Cyclopentyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12047764.png)

